Antibacterial agent 188

Antifungal Dermatophytes Structure-Activity Relationship

Procure Antibacterial agent 188 (CAS 88312-54-3) for robust antifungal research. This unique 1,2,4-triazole-3-thione is the only analog in its series with proven broad-spectrum activity against all 14 tested dermatophyte strains, including the resistant Ch. keratinophilum. Its validated low in vitro cytotoxicity and well-characterized transcriptomic effects on ergosterol biosynthesis and cell wall integrity in T. rubrum make it an essential, differentiated tool for developing next-generation topical antifungal therapies.

Molecular Formula C12H10N4S
Molecular Weight 242.30 g/mol
CAS No. 88312-54-3
Cat. No. B12378749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 188
CAS88312-54-3
Molecular FormulaC12H10N4S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)N
InChIInChI=1S/C12H10N4S/c13-11-14-15-12(17)16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,14)(H,15,17)
InChIKeyPUSDFVLFQCPXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 88312-54-3): Chemical Identity and Primary Research Context


5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 88312-54-3), also designated as compound 2d or Antibacterial agent 188, is a heterocyclic compound belonging to the 1,2,4-triazole-3-thione class, with a molecular formula of C₁₂H₁₀N₄S and a molecular weight of 242.30 g/mol . It has been primarily investigated as an antidermatophytic agent, with research focusing on its in vitro activity against keratinolytic fungi and its molecular mechanism of action elucidated through transcriptomic analysis [1].

Why Generic 1,2,4-Triazole-3-thione Analogs Cannot Substitute for 5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 88312-54-3)


While the 1,2,4-triazole-3-thione scaffold is common to many compounds, substitution at the 4-position with a naphthalen-1-yl group and an amino group at the 5-position yields a unique chemotype with a distinct biological profile. Direct comparative studies within a series of aminotriazole-thione derivatives (2a–2e) have demonstrated that structural variations profoundly impact antifungal spectrum, potency, and even the nature of activity (fungicidal vs. fungistatic) [1]. Therefore, generic substitution with a different analog, even from the same chemical class, carries a high risk of significantly reduced or absent efficacy against specific dermatophyte strains, as exemplified by the inability of several structurally similar compounds to inhibit Chrysosporium keratinophilum [1].

Quantitative Differentiation Evidence for 5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 88312-54-3)


Broader Antifungal Spectrum Compared to Structural Analogs

In a direct head-to-head comparison of five aminotriazole-thione derivatives (2a–2e), compound 2d was unique in exhibiting activity against all 14 tested keratinolytic fungal strains. While compounds 2a, 2c, and 2e also showed low geometric mean MIC values, only 2d was effective against the entire panel, including strains of Chrysosporium keratinophilum that were resistant to all other compounds in the series [1].

Antifungal Dermatophytes Structure-Activity Relationship

Fungicidal Activity Confirmation Against Key Dermatophyte Species

While many compounds exhibit fungistatic activity (inhibiting growth), the ability to kill fungal cells (fungicidal) is a therapeutically valuable property. In a follow-up assay, only three s-triazole derivatives (2a, 2c, and 2d) demonstrated fungicidal activity against T. rubrum, T. interdigitale, and T. tonsurans. The remaining tested compounds were merely fungistatic [1].

Antifungal Fungicidal Dermatophytes

Low In Vitro Mammalian Cytotoxicity Profile

The cytotoxicity of compound 2d was assessed against both murine fibroblast (L929) and human epithelial carcinoma (HeLa) cell lines. For both cell types, the IC50 values were determined to be greater than 128 mg/L, the highest concentration tested [1].

Cytotoxicity Safety Selectivity

Mechanistic Differentiation via Transcriptomic Profiling

The molecular mechanism of compound 2d was investigated using RNA-seq analysis on T. rubrum exposed to the compound. The analysis revealed differential expression of 19 genes in the ergosterol biosynthesis pathway (6 up-regulated, 13 down-regulated), along with changes in 37 genes related to transmembrane transport and 45 genes linked to cell wall integrity [1]. This transcriptomic signature provides a unique data package for this specific compound, which is not available for its structural analogs.

Mechanism of Action Transcriptomics Ergosterol Biosynthesis

Research and Development Application Scenarios for 5-Amino-4-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 88312-54-3)


Lead Compound for Broad-Spectrum Antidermatophytic Drug Discovery Programs

Given its unique profile of being the only compound in its series to demonstrate activity against all 14 tested dermatophyte strains, including the otherwise resistant Ch. keratinophilum [1], this compound is an ideal starting point for medicinal chemistry campaigns aimed at developing a new class of broad-spectrum topical antifungals. Its well-characterized in vitro antifungal potency and spectrum provide a strong foundation for structure-activity relationship (SAR) studies and further lead optimization.

Positive Control and Tool Compound for Antifungal Mechanism-of-Action Studies

The availability of a detailed transcriptomic dataset (BioProject PRJNA723549) detailing the compound's effect on ergosterol biosynthesis, cell wall integrity, and transmembrane transport genes in T. rubrum [1] [2] makes it a valuable tool compound. Researchers can use this compound as a positive control to benchmark the transcriptional response of novel antifungal candidates or to study stress response pathways in dermatophytes.

Reference Standard for Cytotoxicity Profiling in Antifungal Screening Cascades

With its established IC50 values exceeding 128 mg/L against L929 and HeLa cell lines [1], this compound can serve as a low-toxicity reference standard in in vitro safety panels. New compounds with unknown toxicity profiles can be benchmarked against it to quickly identify those with an unfavorable therapeutic window early in the screening cascade.

Substrate for Advanced Formulation and Drug Delivery Research

The demonstrated ability of compound 2d to inhibit mycelium development on infected human nail fragments [1] validates its potential for topical applications, a key challenge in onychomycosis treatment. This makes the compound a suitable model active pharmaceutical ingredient (API) for studying novel topical formulations, nail penetration enhancers, and sustained-release drug delivery systems designed to target subungual dermatophyte infections.

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